

Domoic Acid-d3 as an internal standard for HPLC-UV analysis

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Compound of Interest

Compound Name: Domoic Acid-d3

Cat. No.: B1164302

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Application Note:

Quantitative Analysis of Domoic Acid in Shellfish using HPLC-UV with Domoic Acid-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms.^{[1][2]} It can accumulate in shellfish, posing a significant risk to human health, leading to a condition known as Amnesic Shellfish Poisoning (ASP).^{[1][2]} Regulatory monitoring of domoic acid levels in seafood is crucial for public safety.^{[1][2]} High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used and official method for the quantification of domoic acid, with detection facilitated by its strong absorbance at 242 nm.^{[3][4]}

The use of a stable isotope-labeled internal standard, such as **Domoic Acid-d3**, can significantly improve the accuracy and precision of the analytical method. The internal standard is added to samples, calibration standards, and quality control samples at a constant concentration. It co-elutes with the analyte of interest and helps to correct for variations in sample preparation, injection volume, and instrument response. While traditionally HPLC-UV methods for domoic acid have utilized external standards^[4], the incorporation of an internal

standard like **Domoic Acid-d3** enhances method robustness, particularly when dealing with complex sample matrices like shellfish tissue that are prone to matrix effects.^[5]

This application note provides a detailed protocol for the quantitative analysis of domoic acid in shellfish tissue using HPLC-UV with **Domoic Acid-d3** as an internal standard.

Experimental Protocols

Materials and Reagents

- Domoic Acid (DA) certified reference material (CRM)
- **Domoic Acid-d3** (DA-d3) internal standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (ACS grade)
- Deionized water (18.2 MΩ·cm)
- Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) cartridges
- 0.45 µm syringe filters

Preparation of Standard Solutions

2.1. Domoic Acid Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of DA CRM and dissolve in 10 mL of deionized water to obtain a stock solution of 1000 µg/mL. Store at -20°C.

2.2. **Domoic Acid-d3** Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of DA-d3 and dissolve in 10 mL of deionized water to obtain a stock solution of 100 µg/mL. Store at -20°C.

2.3. Working Standard Solutions: Prepare a series of calibration standards by diluting the DA stock solution with a 10% acetonitrile in water solution. A constant amount of the DA-d3 internal

standard stock solution is added to each calibration standard to achieve a final concentration of 1 µg/mL.

Calibration Standard	Concentration of DA (µg/mL)
CAL 1	0.1
CAL 2	0.5
CAL 3	1.0
CAL 4	5.0
CAL 5	10.0
CAL 6	20.0

Sample Preparation

3.1. Extraction:

- Weigh 4.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
- Add 16 mL of 50% aqueous methanol.[\[4\]](#)
- Homogenize for 3 minutes at high speed.
- Centrifuge the mixture at 4000 x g for 10 minutes.
- Collect the supernatant.

3.2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a SAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load 1 mL of the sample extract onto the cartridge.
- Wash the cartridge with 5 mL of 10% acetonitrile in water.
- Elute the domoic acid with 2 mL of 0.5 M NaCl in 10% acetonitrile.

- Add the DA-d3 internal standard to the eluted sample to a final concentration of 1 µg/mL.

HPLC-UV Analysis

4.1. Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Isocratic: 10% Acetonitrile in water with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	40°C
UV Detection	242 nm

4.2. Data Analysis: The concentration of domoic acid in the samples is determined by calculating the peak area ratio of domoic acid to **Domoic Acid-d3**. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of domoic acid in the samples is then calculated using the linear regression equation from the calibration curve.

Data Presentation

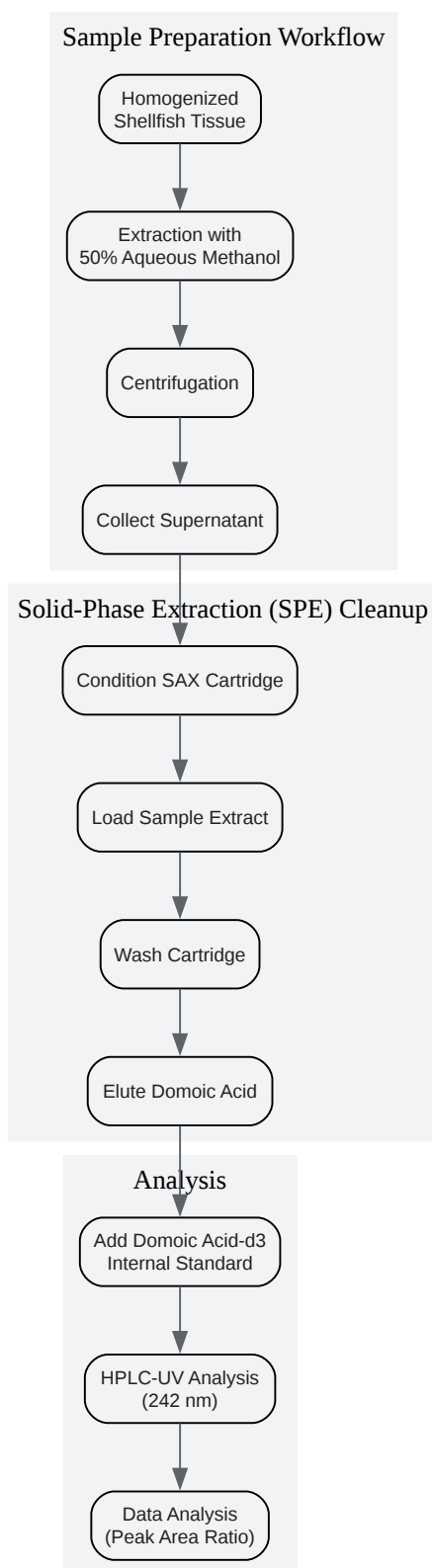
Table 1: Linearity of Calibration Curve

Concentration (µg/mL)	Peak Area Ratio (DA/DA-d3)
0.1	0.052
0.5	0.255
1.0	0.510
5.0	2.545
10.0	5.090
20.0	10.180
R ²	0.9998

Table 2: Method Validation Parameters

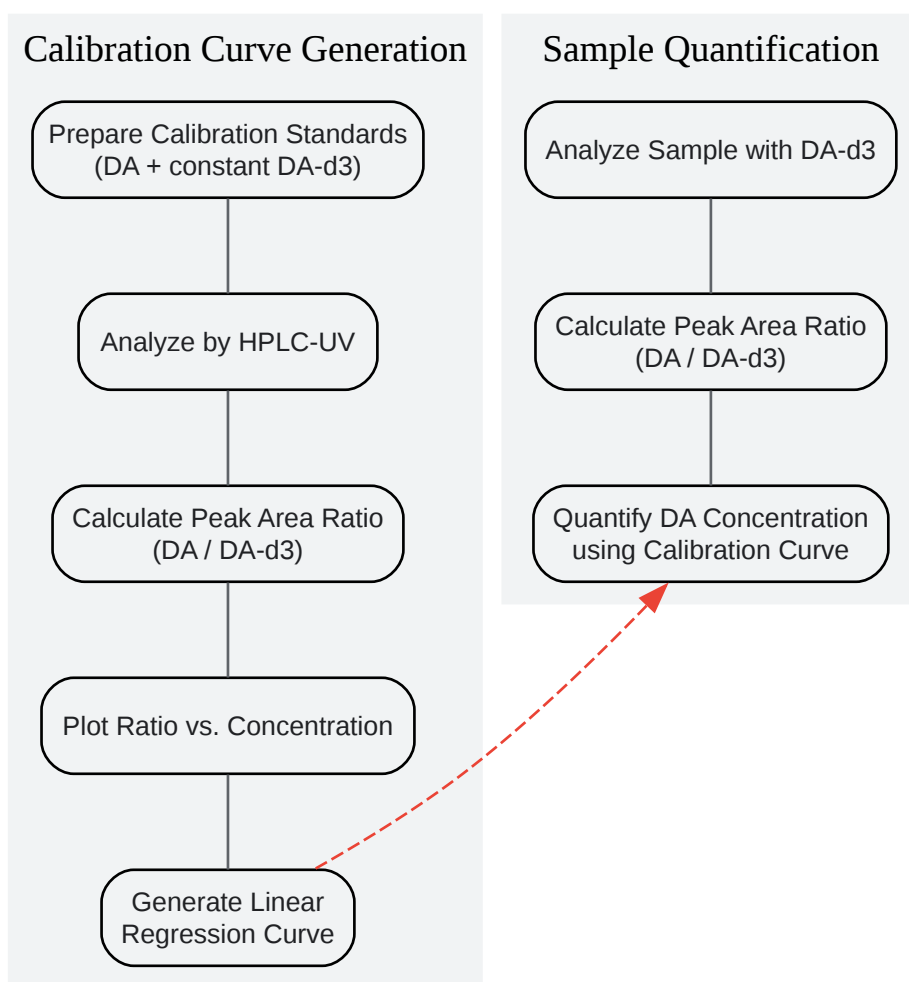
Parameter	Result
Limit of Detection (LOD)	0.05 µg/g
Limit of Quantification (LOQ)	0.15 µg/g
Recovery (%)	92-105%
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 7%

Visualizations



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Caption: Experimental workflow for the analysis of domoic acid.



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Caption: Logical relationship for quantification using an internal standard.

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